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molecular formula C16H17NO2 B7807933 2-Amino-2-benzyl-3-phenylpropanoic acid CAS No. 6278-96-2

2-Amino-2-benzyl-3-phenylpropanoic acid

Cat. No. B7807933
M. Wt: 255.31 g/mol
InChI Key: GBKZHNIMMJPKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05543414

Procedure details

In a similar manner, using 1-amino-cyclobutanecarboxylic acid, 1-amino-cyclopentanecarboxylic acid, 1-amino-cycloheptane-carboxylic acid, 1-amino-cyclooctanecarboxylic acid, 1-amino-cyclononanecarboxylic acid, 1-amino-cyclodecanecarboxylic acid, 2-amino-2-methylpropionic acid, 2-amino-2-ethylbutyric acid, 2-amino-2-n-propylvaleric acid, 2-amino-2-isopropyl-3-methylbutyric acid, 2-amino-2-isobutyl-4-methylvaleric acid, 2-amino-2-n-butylhexanoic acid, 2-amino-2,2-biscyclopropylacetic acid, 2-amino-2,2-biscyclobutylacetic acid or 2-amino-2,2-bisbenzylacetic acid instead of 1-amino-cyclohexanecarboxylic acid, the following starting materials are prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-amino-2,2-biscyclobutylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3]1.N[C:10]1([C:15]([OH:17])=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.NC1([C:26](O)=[O:27])CCCCCC1.N[C:30]1(C(O)=O)CCCCCC[CH2:31]1.N[C:42]1(C(O)=O)CCCCCCCC1.NC1(C(O)=O)CCCCCCCCC1.NC(C)(C)C(O)=O.NC(CC)(CC)C(O)=O.NC(CCC)(CCC)C(O)=O.NC(C(C)C)(C(C)C)C(O)=O.NC(CC(C)C)(CC(C)C)C(O)=O.NC(CCCC)(CCCC)C(O)=O.NC(C1CC1)(C1CC1)C(O)=O.NC(C1CCC1)(C1CCC1)C(O)=O.NC(CC1C=CC=CC=1)(CC1C=CC=CC=1)C(O)=O>>[CH2:15]([O:17][C:26]([NH:1][C:2]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:31][CH2:30]1)=[O:27])[C:10]1[CH:42]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(CC(C)C)CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(C1CC1)C1CC1
Step Six
Name
2-amino-2,2-biscyclobutylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(C1CCC1)C1CCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(CC1=CC=CC=C1)CC1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCC1)C(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCCCC1)C(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCCCCC1)C(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCCCCCC1)C(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCCCCCCC1)C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(CC)CC
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following starting materials are prepared

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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